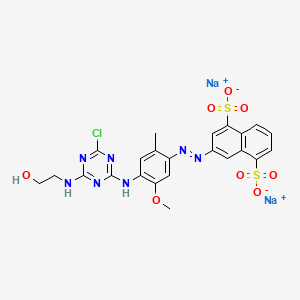
1,5-Naphthalenedisulfonic acid, 3-((4-((4-chloro-6-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Naphthalenedisulfonic acid, 3-((4-((4-chloro-6-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)-, disodium salt is a complex organic compound primarily used in the dye and pigment industry. This compound is known for its vibrant color properties and is often used in various applications, including textiles, inks, and plastics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthalenedisulfonic acid, 3-((4-((4-chloro-6-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)-, disodium salt involves multiple steps The process typically starts with the sulfonation of naphthalene to produce 1,5-naphthalenedisulfonic acid This is followed by diazotization and coupling reactions to introduce the azo group
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. Common reagents used in the industrial synthesis include sulfuric acid, sodium nitrite, and various aromatic amines. The process may also involve purification steps such as recrystallization and filtration to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Naphthalenedisulfonic acid, 3-((4-((4-chloro-6-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)-, disodium salt undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly on the aromatic rings, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can produce aromatic amines.
Wissenschaftliche Forschungsanwendungen
1,5-Naphthalenedisulfonic acid, 3-((4-((4-chloro-6-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)-, disodium salt has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy and in various biochemical assays.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the production of dyes and pigments for textiles, inks, and plastics.
Wirkmechanismus
The mechanism of action of 1,5-Naphthalenedisulfonic acid, 3-((4-((4-chloro-6-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)-, disodium salt involves its interaction with various molecular targets. The azo group can undergo reduction to form aromatic amines, which can interact with biological molecules. The triazine ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5-Naphthalenedisulfonic acid, 3-((4-((4-chloro-6-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)-5-methoxyphenyl)azo)-, disodium salt
- 1,5-Naphthalenedisulfonic acid, 3-((4-((4-chloro-6-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)-2-methylphenyl)azo)-, disodium salt
Uniqueness
The uniqueness of 1,5-Naphthalenedisulfonic acid, 3-((4-((4-chloro-6-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)-, disodium salt lies in its specific chemical structure, which imparts unique color properties and reactivity. The presence of the triazine ring and the azo group makes it particularly useful in various industrial and research applications.
Eigenschaften
CAS-Nummer |
83784-22-9 |
|---|---|
Molekularformel |
C23H20ClN7Na2O8S2 |
Molekulargewicht |
668.0 g/mol |
IUPAC-Name |
disodium;3-[[4-[[4-chloro-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C23H22ClN7O8S2.2Na/c1-12-8-17(26-23-28-21(24)27-22(29-23)25-6-7-32)18(39-2)11-16(12)31-30-13-9-15-14(20(10-13)41(36,37)38)4-3-5-19(15)40(33,34)35;;/h3-5,8-11,32H,6-7H2,1-2H3,(H,33,34,35)(H,36,37,38)(H2,25,26,27,28,29);;/q;2*+1/p-2 |
InChI-Schlüssel |
OIXCBYSMNKXKLQ-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])OC)NC4=NC(=NC(=N4)NCCO)Cl.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















